6-Methyl-2-(3-nitrobenzoyl)pyridine

説明

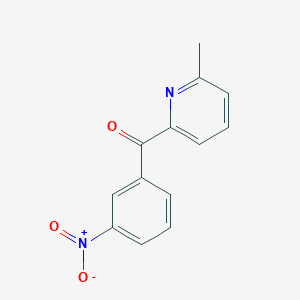

6-Methyl-2-(3-nitrobenzoyl)pyridine is an organic compound with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a 3-nitrobenzoyl group at the 2-position. It is a crystalline solid with notable applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the acylation of 6-methylpyridine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

化学反応の分析

Types of Reactions

6-Methyl-2-(3-nitrobenzoyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: 6-Methyl-2-(3-aminobenzoyl)pyridine.

Substitution: 6-Halo-2-(3-nitrobenzoyl)pyridine.

Oxidation: 6-Carboxy-2-(3-nitrobenzoyl)pyridine.

科学的研究の応用

Synthesis and Characterization

The synthesis of 6-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the reaction of 6-methylpyridine with 3-nitrobenzoyl chloride. This reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product can be purified through recrystallization or chromatography techniques. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Biological Activities

1. Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with a pyridine nucleus demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals .

3. Antidiabetic Effects

Recent studies have explored the antidiabetic potential of pyridine derivatives. Compounds similar to this compound have been shown to exhibit hypoglycemic effects in animal models, indicating that they may be useful in managing diabetes .

Material Science Applications

1. Ligand Development

In coordination chemistry, this compound can serve as a ligand for metal ions. Its ability to form stable complexes with various metals makes it a candidate for applications in catalysis and materials science . The ligand's electronic properties can be tuned by modifying the substituents on the pyridine ring.

2. Organic Electronics

The compound's unique electronic properties may also find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyridine derivatives into these devices can enhance their performance due to improved charge transport properties .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyridine derivatives against common pathogens. Among them, this compound exhibited notable activity against Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting its potential use as an antioxidant supplement in pharmaceuticals aimed at oxidative stress-related conditions .

作用機序

The mechanism of action of 6-Methyl-2-(3-nitrobenzoyl)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.

類似化合物との比較

Similar Compounds

6-Methyl-2-(3-aminobenzoyl)pyridine: Similar structure but with an amino group instead of a nitro group.

6-Methyl-2-(3-chlorobenzoyl)pyridine: Similar structure but with a chloro group instead of a nitro group.

6-Methyl-2-(3-methylbenzoyl)pyridine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

6-Methyl-2-(3-nitrobenzoyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound versatile for synthetic applications.

生物活性

6-Methyl-2-(3-nitrobenzoyl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and applications of this compound, drawing from various research studies and findings.

This compound is characterized by the presence of a methyl group at the 6-position and a nitrobenzoyl group at the 2-position of the pyridine ring. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with biological targets, leading to various effects.

The biological activity of this compound primarily involves its role as a ligand that can bind to specific proteins or enzymes, modulating their activity. The compound's nitro group can be reduced to form derivatives that may exhibit enhanced biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antioxidant Activity

Studies have also explored the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cellular damage and various diseases. The presence of the nitro group may contribute to its ability to scavenge free radicals .

Antidiabetic Potential

In some studies, related pyridine derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models. This indicates potential for this compound in diabetes management .

Case Studies and Research Findings

特性

IUPAC Name |

(6-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-4-2-7-12(14-9)13(16)10-5-3-6-11(8-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLWAOBYBYAZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232096 | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39574-42-0 | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39574-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。